molecular formula C29H35NO5 B051332 1'-O-Acetylpaxilline CAS No. 121998-08-1

1'-O-Acetylpaxilline

Cat. No. B051332
M. Wt: 477.6 g/mol
InChI Key: OHPVFSRTGKOAHP-FPCGACKZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1'-O-Acetylpaxilline is a natural alkaloid compound that is found in various fungi species, including Penicillium paxilli. This compound has been widely studied for its potential pharmacological properties, including its ability to inhibit certain enzymes and receptors in the body. In

Scientific Research Applications

Indole-Diterpenoid Isolation and Structure Elucidation

1'-O-Acetylpaxilline is an indole-diterpenoid compound isolated from specific species of fungi. In a study by Yu-hong Zhang et al. (2014), it was identified alongside other related compounds during the investigation of Penicillium sp. CM-7. This research demonstrates the compound's natural occurrence and contributes to the structural understanding of indole-diterpenoids found in fungi. Understanding its structure is crucial for potential applications in pharmacology and biochemistry (Zhang et al., 2014).

Bioactive Compound in Fungi

Research has shown that 1'-O-Acetylpaxilline is produced by certain Emericella species, indicating its role as a bioactive compound within these fungi. A study by K. Nozawa et al. (1989) found that 1'-O-Acetylpaxilline was present in Emericella desertorum, E. foveolata, and E. striata. This suggests its potential importance in the biological activities and chemical ecology of these fungi (Nozawa et al., 1989).

properties

CAS RN

121998-08-1

Product Name

1'-O-Acetylpaxilline

Molecular Formula

C29H35NO5

Molecular Weight

477.6 g/mol

IUPAC Name

2-[(1S,2R,5S,7R,11S,14S)-11-hydroxy-1,2-dimethyl-8-oxo-6-oxa-23-azahexacyclo[12.10.0.02,11.05,10.016,24.017,22]tetracosa-9,16(24),17,19,21-pentaen-7-yl]propan-2-yl acetate

InChI

InChI=1S/C29H35NO5/c1-16(31)35-26(2,3)25-22(32)15-20-23(34-25)11-12-27(4)28(5)17(10-13-29(20,27)33)14-19-18-8-6-7-9-21(18)30-24(19)28/h6-9,15,17,23,25,30,33H,10-14H2,1-5H3/t17-,23-,25-,27+,28+,29+/m0/s1

InChI Key

OHPVFSRTGKOAHP-FPCGACKZSA-N

Isomeric SMILES

CC(=O)OC(C)(C)[C@@H]1C(=O)C=C2[C@@H](O1)CC[C@]3([C@]2(CC[C@@H]4[C@@]3(C5=C(C4)C6=CC=CC=C6N5)C)O)C

SMILES

CC(=O)OC(C)(C)C1C(=O)C=C2C(O1)CCC3(C2(CCC4C3(C5=C(C4)C6=CC=CC=C6N5)C)O)C

Canonical SMILES

CC(=O)OC(C)(C)C1C(=O)C=C2C(O1)CCC3(C2(CCC4C3(C5=C(C4)C6=CC=CC=C6N5)C)O)C

Other CAS RN

121998-08-1

synonyms

1'-O-acetylpaxilline

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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